tert-Butyl 3-aminopropanoate hydrochloride

Catalog No.
S690866
CAS No.
58620-93-2
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-aminopropanoate hydrochloride

CAS Number

58620-93-2

Product Name

tert-Butyl 3-aminopropanoate hydrochloride

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl

tert-Butyl 3-aminopropanoate hydrochloride, with the chemical formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, is a derivative of 3-aminopropanoic acid. It is characterized by a tert-butyl group attached to the nitrogen of the amine, enhancing its solubility and reactivity. This compound is often utilized in various chemical syntheses and biological applications due to its favorable properties, such as high solubility in water and moderate lipophilicity, which make it suitable for biological studies and pharmaceutical formulations .

There is no current information available on the specific mechanism of action of tert-butyl 3-aminopropanoate hydrochloride in biological systems.

  • No data on the specific toxicity or hazards of tert-butyl 3-aminopropanoate hydrochloride is available in scientific literature.
  • As a general precaution, any laboratory handling of unknown compounds should follow standard safety protocols for potentially hazardous materials, including wearing gloves, eye protection, and working in a fume hood.

Synthesis and Chemical Properties:

  • tert-Butyl 3-aminopropanoate hydrochloride is a derivative of β-alanine, where the carboxylic acid group is protected by a tert-butyl ester and the amine group is protonated with hydrochloric acid.
  • This compound can be synthesized from β-alanine through various methods, including using tert-butyl alcohol and hydrochloric acid.

Potential Applications:

  • Peptide Synthesis: The protected amine group and the cleavable tert-butyl ester make tert-butyl 3-aminopropanoate hydrochloride a valuable building block for peptide synthesis. The amine group can be used to form amide bonds with other amino acids, while the tert-butyl ester can be selectively removed under mild conditions to reveal the free carboxylic acid group for further conjugation.
  • Drug Discovery: Studies suggest that tert-butyl 3-aminopropanoate hydrochloride may have potential applications in drug discovery due to its ability to modulate certain biological processes. However, more research is needed to explore its specific therapeutic effects. [PubChem, tert-Butyl 3-aminopropanoate hydrochloride, CID 16218890]

Important Considerations:

  • tert-Butyl 3-aminopropanoate hydrochloride is for research purposes only and should not be used for medicinal or any other purposes without proper safety precautions.
  • As with any chemical compound, it is crucial to handle tert-butyl 3-aminopropanoate hydrochloride according to recommended safety protocols, including wearing appropriate personal protective equipment.
, including:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-aminopropanoic acid and tert-butanol.
  • Amine Reactions: The primary amine group can participate in nucleophilic substitution reactions, allowing for the formation of various amides or other derivatives.
  • Cyclization: Under certain conditions, it may also undergo cyclization reactions to form cyclic compounds, particularly when reacted with carbonyl-containing compounds.

These reactions are essential for its use in synthetic organic chemistry and medicinal chemistry .

The biological activity of tert-butyl 3-aminopropanoate hydrochloride has been noted in several studies. Its structural features suggest potential roles as:

  • Neuroprotective Agent: Compounds similar to this have shown efficacy in protecting neuronal cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Pharmacological Potential: Its ability to cross biological membranes suggests it could be useful in drug development, particularly for targeting central nervous system disorders .

The synthesis of tert-butyl 3-aminopropanoate hydrochloride typically involves:

  • Esterification: Reacting tert-butanol with 3-aminopropanoic acid in the presence of an acid catalyst to form tert-butyl 3-aminopropanoate.
  • Hydrochloride Formation: Treating the ester with hydrochloric acid to yield the hydrochloride salt.

This method is straightforward and allows for high yields of the desired product, making it suitable for both laboratory and industrial applications .

tert-Butyl 3-aminopropanoate hydrochloride has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Chemical Research: Serves as a reagent in organic synthesis, particularly in creating complex molecules.
  • Biological Studies: Utilized in research focusing on neuroprotection and antimicrobial effects .

Interaction studies involving tert-butyl 3-aminopropanoate hydrochloride have shown that:

  • It can interact with various biological macromolecules, influencing their activity.
  • Its solubility profile suggests it may enhance bioavailability when used as a drug formulation component.

Further research is needed to fully elucidate its interactions at a molecular level, particularly concerning its pharmacokinetics and pharmacodynamics .

Several compounds exhibit structural similarities to tert-butyl 3-aminopropanoate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 3-aminopropanoate hydrochloride4244-84-20.83
tert-Butyl 4-aminobutanoate hydrochloride58640-01-00.79
Methyl 3-aminopropanoate hydrochloride3196-73-40.77

Uniqueness: What sets tert-butyl 3-aminopropanoate hydrochloride apart is its specific tert-butyl group that enhances lipophilicity compared to ethyl or methyl derivatives. This property may contribute to better membrane permeability and bioavailability, making it particularly valuable in pharmaceutical applications .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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